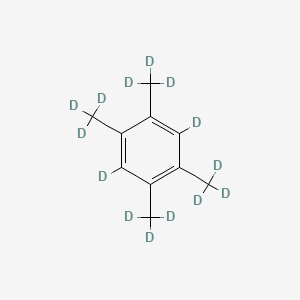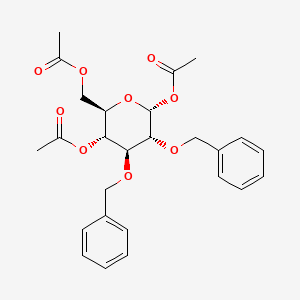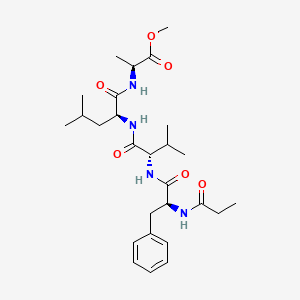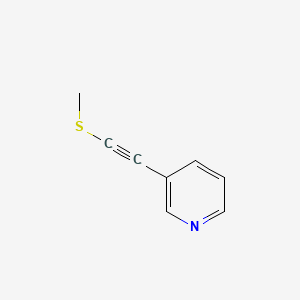
Trichloro(6-phenylhexyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(6-phenylhexyl)silane is a silane-based capping agent that can be used to form a self-assembled monolayer (SAM) on a variety of surfaces . It facilitates the surface treatment and modification for effective detection of surface atoms .
Molecular Structure Analysis
The molecular formula of this compound is C12H17Cl3Si, and its molecular weight is 295.70 .Physical And Chemical Properties Analysis
This compound is a colorless to almost colorless clear liquid . Its boiling point is 92 °C at 0.07 mmHg .Aplicaciones Científicas De Investigación
Self-Assembled Monolayers on Silicon Surfaces : A study by Banaszak et al. (2009) discusses the synthesis of long-chain trichloro[ω-(trimethylsilyl)alkynyl]silanes, including derivatives similar to Trichloro(6-phenylhexyl)silane. These compounds are useful for creating self-assembled monolayers on hydroxylated silicon surfaces, indicating potential applications in nanotechnology and surface engineering (Banaszak et al., 2009).
Monophenyl-Functionalized Octasilsesquioxanes : Liu et al. (2009) describe the synthesis of monophenyl-functionalized octasilsesquioxanes using trichloro(p-tolyl)silane. This research suggests applications in materials science, particularly in the development of novel silicon-based materials (Liu et al., 2009).
Structural Analysis of Fluorinated Silanes : Linnemannstöns et al. (2020) synthesized fluorinated triaryl(phenylethyl)silanes from trichloro(phenylethyl)silane, providing insights into their structural diversity through X-ray diffraction analysis. This research contributes to the understanding of molecular interactions and structural properties of silicon-based compounds (Linnemannstöns et al., 2020).
Electrolytes for Lithium-Ion Batteries : Xia et al. (2008) investigated phenyl tris-2-methoxydiethoxy silane as an additive in electrolytes for lithium-ion batteries. The study highlights its role in forming a cross-polymerized network on graphite surfaces, improving battery performance (Xia et al., 2008).
Chromatographic Separation Materials : Research by Scully et al. (2008) examines the use of trichloro silane for preparing fluorinated alkyl silica-bonded stationary phases in supercritical carbon dioxide. This suggests applications in chromatography and analytical chemistry (Scully et al., 2008).
Silicon-Containing Monomers : Petrov et al. (2014) explored the synthesis of silicon-containing monomers functionalized with aldehyde groups using trichloro(phenyl)silane. These monomers have potential applications in creating polymers with enhanced properties (Petrov et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Trichloro(6-phenylhexyl)silane is a type of unsaturated silane . The primary targets of this compound are electrophiles, which are electron-deficient atoms or molecules that seek to fill their valence shell by accepting an electron pair .
Mode of Action
The mode of action of this compound involves electrophilic substitution . The carbon-silicon bond in the compound is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . This property allows electrophiles to bind to the carbon γ to the silyl group . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving electrophilic substitutions . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting downstream effects such as the formation of new carbon-carbon bonds .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds at the γ position of allyl silanes and the β position of vinylsilanes . This can lead to changes at the molecular and cellular levels, depending on the specific context in which the compound is used.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . These factors can affect the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
trichloro(6-phenylhexyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl3Si/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIAUNNUTSSHMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699508 |
Source


|
| Record name | Trichloro(6-phenylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18035-33-1 |
Source


|
| Record name | Trichloro(6-phenylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(6-phenylhexyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate](/img/structure/B579535.png)




![5-[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester](/img/structure/B579543.png)






